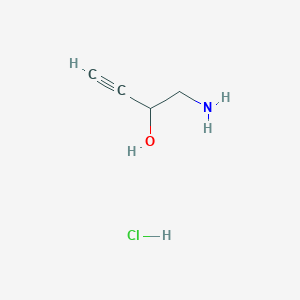

1-氨基丁-3-炔-2-醇;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-Aminobut-3-yn-2-ol hydrochloride is a derivative of aminobutyric acid, which is a significant molecule in the field of medicinal chemistry due to its pharmacological properties. While the provided data does not directly discuss 1-Aminobut-3-yn-2-ol hydrochloride, it does provide insights into the synthesis and properties of related aminobutyric acid derivatives. For instance, 4-amino-3phenylbutanoic acid hydrochloride, a β-substituted γ-aminobutyric acid derivative, is known for its nootropic effects, and 4-amino-3-(4-chlorophenyl)butanoic acid is recognized for its myorelaxant and analgesic properties .

Synthesis Analysis

The synthesis of related aminobutyric acid derivatives involves various methods, each with its own set of advantages and limitations concerning the required equipment, number of steps, and yields. For example, the synthesis of 1-Amino-2-[3-13C]propanol hydrochloride, a compound structurally similar to 1-Aminobut-3-yn-2-ol hydrochloride, was achieved through a coupling reaction followed by reduction and hydrolysis, yielding a total of 64% from the 13C-source . Another method reported for the synthesis of 3,4-disubstituted aminobutyric acids involves the hydrolysis of oxopyrrolidinecarboxylic acids, which is experimentally straightforward and yields the target γ-aminobutyric acid hydrochlorides satisfactorily .

Molecular Structure Analysis

The molecular structure of aminobutyric acid derivatives is crucial for their pharmacological activity. The synthesis of 1-Amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, an unnatural amino acid, demonstrates the complexity that can be introduced into the aminobutyric acid framework. This compound was synthesized for potential use in Boron Neutron Capture Therapy (BNCT) and involved multiple steps, including monoalkylation, cycloaddition, and reductive dechlorination, to achieve the final product .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing aminobutyric acid derivatives are diverse and can include coupling reactions, reductions, hydrolysis, decarboxylation, and ring-opening reactions. For instance, the synthesis of 3,4-disubstituted aminobutyric acids reported the hydrolysis of methyl esters followed by decarboxylation and lactam ring opening to yield the final hydrochloride products . These reactions are critical for the formation of the desired pharmacologically active substances.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobutyric acid derivatives are influenced by their molecular structure. While the specific properties of 1-Aminobut-3-yn-2-ol hydrochloride are not detailed in the provided data, the structural analogs synthesized in these studies likely possess properties such as solubility in water, crystallinity, and stability, which are important for their pharmacological application. The hydrochloride form of these compounds suggests that they are likely to be hydrophilic, aiding in their solubility and potential bioavailability .

科学研究应用

抗菌活性

- 一项研究重点关注叔氨基烷醇盐酸盐,包括与 1-氨基丁-3-炔-2-醇盐酸盐相关的化合物,探索了它们的抗菌活性。这项研究表明这些化合物在开发新的抗菌剂方面具有潜力 (Isakhanyan 等人,2014 年)。

喹啉和吲哚酯的合成

- 在另一项研究中,与 1-氨基丁-3-炔-2-醇盐酸盐密切相关的 1-(2-氨基芳基)-2-炔-1-醇被用于钯催化的羰基化反应中,以合成喹啉-3-羧酸酯和吲哚-2-乙酸酯。这展示了它们在复杂有机分子合成中的应用 (Gabriele 等人,2008 年)。

吡咯的金催化合成

- 开发了一种涉及金 (I) 催化的 N-取代 N-磺酰基氨基丁-3-炔-2-醇(类似于 1-氨基丁-3-炔-2-醇盐酸盐)环异构化的方法,以有效合成 1-取代 3-磺酰基-1H-吡咯。这突出了其在促进复杂有机合成过程中的作用 (Teo 等人,2013 年)。

胺的测定

- 关于氨基化合物测定的研究利用了 1-氨基丁-3-炔-2-醇盐酸盐的衍生物进行荧光检测,证明了其在分析化学中的实用性 (You 等人,2006 年)。

N-糖基 α-氨基酸的合成

- 开发了一种使用 1-氨基丁-3-炔-2-醇盐酸盐衍生物合成非天然 N-糖基 α-氨基酸的方案。这对于糖生物学和药物化学的研究具有影响 (Tao 等人,2014 年)。

β-氨基酮的合成

- 在另一项研究中,合成了与 1-氨基丁-3-炔-2-醇盐酸盐在结构上相关的 4-(1-金刚烷基)-1-氨基丁-3-酮盐酸盐。这项研究对于开发新的有机化合物很有价值 (Makarova 等人,2002 年)。

氨基醇的合成

- 关于对映体富集氨基醇合成的研究,包括与 1-氨基丁-3-炔-2-醇盐酸盐在结构上相似的 4-氨基烷-1-炔-3-醇,显示了其在立体化学合成中的重要性 (Chemla 等人,2007 年)。

属性

IUPAC Name |

1-aminobut-3-yn-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO.ClH/c1-2-4(6)3-5;/h1,4,6H,3,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLOUZAEWUDLEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Ethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2503769.png)

![2-Chloro-1-[3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2503771.png)

![Methyl 2-[4-(aminocarbonyl)piperidin-1-yl]-3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2503778.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503784.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2503785.png)

![1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2503786.png)

![1-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2503789.png)